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An In-depth Technical Guide to the Identification of TSWV Resistance Genes in Plants

Introduction
Tomato Spotted Wilt Virus (TSWV) is a devastating plant pathogen with a remarkably wide host

range, infecting over a thousand plant species, including crucial agricultural crops like tomato,

pepper, lettuce, and tobacco.[1][2] Transmitted by thrips, TSWV infection can lead to significant

yield losses, posing a considerable threat to global food security.[2] The development of

resistant cultivars is the most effective and environmentally sustainable strategy for managing

TSWV. This guide provides a comprehensive overview of the key TSWV resistance genes

identified in plants, the detailed experimental methodologies used for their identification and

characterization, and the molecular mechanisms underlying their function.

Major TSWV Resistance Genes
Several dominant resistance genes have been identified and introgressed into commercial

cultivars. These genes primarily belong to the Nucleotide-Binding Leucine-Rich Repeat (NLR)

class of plant immune receptors.

Data Presentation: TSWV Resistance Genes
The following table summarizes the key TSWV resistance genes characterized to date.
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Gene
Source
Species

Crop
Chromoso
mal
Location

Spectrum
of
Resistance

Viral
Effector
(Avr)

Sw-5b
Solanum

peruvianum
Tomato

Chromosome

9

Broad

(TSWV,

TCSV, GRSV,

CSNV)[3][4]

NSm[5]

Tsw
Capsicum

chinense
Pepper -

TSWV-

specific[4]
NSs[4]

Sw-7
Solanum

peruvianum
Tomato -

Field

resistance to

TSWV

Unknown

Sl5R-1 Tomato Tomato
Chromosome

5
TSWV[6] Unknown

SlCHS3 Tomato Tomato
Chromosome

9
TSWV[7]

Indirect

(Flavonoid

synthesis)

RTSW
Nicotiana

alata
Tobacco - TSWV[2] NSm[2]

Experimental Protocols for Resistance Gene
Identification
The identification and characterization of TSWV resistance genes involve a combination of

genetic, molecular, and bioinformatic approaches.

Genetic Mapping and Positional Cloning
This strategy is used to identify the chromosomal location of a resistance gene based on its

linkage to molecular markers.

Detailed Methodology:
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Development of a Mapping Population: A cross is made between a resistant and a

susceptible parental line to generate an F1 population. The F1 is then self-pollinated to

produce an F2 population, or backcrossed to the susceptible parent to create a backcross

(BC) population. These populations will segregate for the resistance trait.

Phenotyping: The segregating population is inoculated with TSWV, and each plant is scored

for resistance or susceptibility based on symptom development.

Bulked Segregant Analysis (BSA): To rapidly identify markers linked to the gene, DNA from

multiple resistant individuals is pooled (resistant bulk), and DNA from multiple susceptible

individuals is pooled separately (susceptible bulk). The two bulks and the parental lines are

then screened with a large number of molecular markers (e.g., SNPs, InDels). Markers that

are polymorphic between the parents and the bulks are considered potentially linked to the

resistance gene.[7]

Linkage Mapping: The linked markers identified through BSA are then used to genotype the

entire mapping population. The recombination frequency between the markers and the

resistance gene is calculated to create a genetic map of the chromosomal region containing

the gene.

Fine Mapping: To narrow down the location of the gene, a larger segregating population is

used, and more markers are developed within the targeted region. This process allowed

researchers to locate SlSW5-1 to a 144.89 kb region and SlCHS3 to a 20 kb region.[7][6]

Identification of Candidate Genes: Once the gene is localized to a small genomic region, the

DNA sequence of this region is analyzed to identify potential candidate genes, often by

looking for genes with domains characteristic of resistance proteins, such as NB-LRR

domains.[3]

Functional Validation: The candidate genes are then validated using techniques like Virus-

Induced Gene Silencing (VIGS) or transformation into a susceptible plant to confirm their role

in resistance.
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Caption: Workflow for Positional Cloning of a Resistance Gene.

Virus-Induced Gene Silencing (VIGS)
VIGS is a reverse genetics tool used to transiently silence a target gene in a plant, allowing for

the functional assessment of that gene. If silencing a candidate gene in a resistant plant makes
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it susceptible to TSWV, it confirms the gene's role in resistance.

Detailed Methodology:

VIGS Vector Construction: A small fragment (typically 150-350 bp) of the candidate gene is

cloned into a VIGS vector, which is derived from a plant virus, such as Tobacco rattle virus

(TRV).[8] The TRV-based VIGS system uses two Agrobacterium tumefaciens strains, one

carrying a plasmid with TRV RNA1 (pTRV1) and the other with a modified TRV RNA2

(pTRV2) containing the target gene fragment.[9]

Agroinfiltration: The two Agrobacterium strains are mixed and infiltrated into the leaves of a

young, resistant plant. The Agrobacterium transfers the T-DNA containing the viral vectors

into the plant cells.

Initiation of Silencing: Inside the plant cell, the viral vectors are expressed, and the virus

begins to replicate. The presence of the double-stranded RNA replication intermediate, which

includes the target gene fragment, triggers the plant's RNA interference (RNAi) or post-

transcriptional gene silencing (PTGS) machinery.

Systemic Silencing: The silencing signal, mediated by small interfering RNAs (siRNAs),

spreads systemically throughout the plant, leading to the degradation of the endogenous

mRNA of the target gene.

Virus Challenge: Once silencing is established (often indicated by silencing of a phytoene

desaturase (PDS) marker gene, which causes photobleaching), the plants are challenged

with TSWV.

Phenotypic Analysis: The plants are observed for the development of TSWV symptoms. A

loss of resistance in the silenced plants indicates that the candidate gene is required for the

resistance phenotype.
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Virus-Induced Gene Silencing (VIGS) Workflow
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Caption: Experimental Workflow for Virus-Induced Gene Silencing.

Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful molecular biology technique used to identify protein-protein

interactions in vivo. It is instrumental in identifying the viral protein (effector) that is recognized

by the plant's resistance (R) protein.

Detailed Methodology:

Principle: The assay is based on the modular nature of transcription factors, which have a

DNA-binding domain (BD) and a transcriptional activation domain (AD). When these two

domains are brought into close proximity, they can activate the transcription of a downstream

reporter gene.[10]
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Vector Construction: The plant's R protein (or a domain of it) is fused to the BD, creating the

"bait" construct. The viral proteins are individually fused to the AD, creating the "prey"

constructs.[11]

Yeast Transformation: The bait and prey plasmids are co-transformed into a special strain of

yeast that has reporter genes (e.g., HIS3, lacZ) downstream of a promoter that the BD can

bind to.

Selection and Screening:

Transformed yeast cells are first grown on a medium that selects for the presence of both

plasmids (e.g., lacking tryptophan and leucine).

They are then plated on a selective medium that also lacks the nutrient produced by the

reporter gene (e.g., histidine). Only yeast cells where the bait and prey proteins interact

will be able to grow.

A colorimetric assay for the lacZ reporter gene (e.g., X-gal assay) can be used for further

confirmation of the interaction.

Identification of Interactors: A positive interaction signifies that the specific viral "prey" protein

physically interacts with the plant's "bait" R protein.
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Caption: Principle of the Yeast Two-Hybrid Assay.

Transient Expression Assays (Agroinfiltration)
This method is used to rapidly test for a hypersensitive response (HR), a form of localized

programmed cell death that is a hallmark of effector-triggered immunity. It is often used to

confirm the identity of the viral avirulence (Avr) protein that triggers the resistance response.

Detailed Methodology:

Vector Construction: The gene encoding the candidate viral Avr protein is cloned into a plant

expression vector, typically under the control of a strong constitutive promoter like CaMV

35S.

Agroinfiltration: An Agrobacterium tumefaciens strain carrying this vector is cultured and then

infiltrated with a needleless syringe into the leaf tissue of a TSWV-resistant plant. A control

infiltration with an empty vector or a non-related gene is performed on the same leaf.
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Observation: The infiltrated leaf area is monitored over several days (typically 3-5 days post-

infiltration).

Confirmation of HR: If the expressed viral protein is the Avr determinant recognized by the

plant's R protein, a necrotic lesion will appear specifically in the infiltrated area. This HR

indicates successful recognition and the initiation of the defense response.[4] This method

was crucial in identifying NSm as the Avr determinant for Sw-5b and NSs for Tsw.[4][5]

Molecular Mechanisms of TSWV Resistance
The best-characterized TSWV resistance mechanisms follow the gene-for-gene model, where

a plant R protein recognizes a specific viral Avr protein, initiating Effector-Triggered Immunity

(ETI).

The Sw-5b and Tsw Signaling Pathways
Sw-5b in Tomato: The Sw-5b protein is a coiled-coil nucleotide-binding leucine-rich repeat

(CC-NB-LRR) protein.[3] It recognizes the viral non-structural movement protein (NSm) of

TSWV.[5] Specifically, a conserved 21-amino acid region of NSm is the elicitor epitope.[12]

[13] This recognition event triggers a downstream signaling cascade leading to a

hypersensitive response (HR), which restricts the virus to the initial infection site.[5]

Tsw in Pepper: The Tsw gene, also encoding an NB-LRR protein, confers resistance by

recognizing the TSWV non-structural protein NSs, which functions as a suppressor of RNA

silencing.[4] The recognition of NSs by Tsw also leads to an HR, preventing the systemic

spread of the virus.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://content.ces.ncsu.edu/tomato-spotted-wilt-virus-on-tomato-and-pepper
https://content.ces.ncsu.edu/tomato-spotted-wilt-virus-on-tomato-and-pepper
https://pmc.ncbi.nlm.nih.gov/articles/PMC6265799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6265799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6265799/
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.01055/full
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2018.01055/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6638720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6638720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8906432/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8906432/
https://www.researchgate.net/figure/Fine-mapping-of-SlSW5-1-QTL-resistance-to-Tomato-spotted-wilt-virus-TSWV-a-Genetic-map_fig2_358717477
https://pmc.ncbi.nlm.nih.gov/articles/PMC10248591/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10248591/
https://www.wheat-training.com/wp-content/uploads/Functional_studies/PDFs/Virus_Induced_Gene_Silencing.pdf
https://m.youtube.com/watch?v=dVuxBYG0vFI
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-yeast-two-hybrid-system-445.htm
https://www.creativebiomart.net/resource/principle-protocol-principle-and-protocol-of-yeast-two-hybrid-system-445.htm
https://proteome.wayne.edu/Update.html
https://pubmed.ncbi.nlm.nih.gov/34962031/
https://pubmed.ncbi.nlm.nih.gov/34962031/
https://pubmed.ncbi.nlm.nih.gov/34962031/
https://www.researchgate.net/publication/319158580_The_Intracellular_Immune_Receptor_Sw-5b_Confers_Broad-Spectrum_Resistance_to_Tospoviruses_through_Recognition_of_a_Conserved_21-Amino_Acid_Viral_Effector_Epitope
https://www.benchchem.com/product/b12426950#identification-of-tswv-resistance-genes-in-plants
https://www.benchchem.com/product/b12426950#identification-of-tswv-resistance-genes-in-plants
https://www.benchchem.com/product/b12426950#identification-of-tswv-resistance-genes-in-plants
https://www.benchchem.com/product/b12426950#identification-of-tswv-resistance-genes-in-plants
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12426950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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